Cas no 2095409-35-9 (7-(Trifluoromethyl)-1,4-oxazepane hydrochloride)
7-(Trifluoromethyl)-1,4-oxazepane hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride
- E73211
- 7-(trifluoromethyl)-1,4-oxazepane;hydrochloride
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- Inchi: 1S/C6H10F3NO.ClH/c7-6(8,9)5-1-2-10-3-4-11-5;/h5,10H,1-4H2;1H
- InChI Key: CQGSSZGNEAOROD-UHFFFAOYSA-N
- SMILES: Cl.FC(C1CCNCCO1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 126
- Topological Polar Surface Area: 21.3
7-(Trifluoromethyl)-1,4-oxazepane hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-366605-0.05g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 0.05g |
$238.0 | 2025-03-18 | |
| Enamine | EN300-366605-0.1g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 0.1g |
$355.0 | 2025-03-18 | |
| Enamine | EN300-366605-0.25g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 0.25g |
$509.0 | 2025-03-18 | |
| Enamine | EN300-366605-0.5g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 0.5g |
$803.0 | 2025-03-18 | |
| Enamine | EN300-366605-1.0g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 1.0g |
$1029.0 | 2025-03-18 | |
| Enamine | EN300-366605-2.5g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 2.5g |
$2014.0 | 2025-03-18 | |
| Enamine | EN300-366605-5.0g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 5.0g |
$2981.0 | 2025-03-18 | |
| Enamine | EN300-366605-10.0g |
7-(trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95.0% | 10.0g |
$4421.0 | 2025-03-18 | |
| Aaron | AR01E9K2-50mg |
7-(Trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95% | 50mg |
$353.00 | 2025-02-10 | |
| Aaron | AR01E9K2-100mg |
7-(Trifluoromethyl)-1,4-oxazepane hydrochloride |
2095409-35-9 | 95% | 100mg |
$514.00 | 2025-02-10 |
7-(Trifluoromethyl)-1,4-oxazepane hydrochloride Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Additional information on 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride
7-(Trifluoromethyl)-1,4-Oxazepane Hydrochloride: A Promising Compound in Medicinal Chemistry
7-(Trifluoromethyl)-1,4-oxazepane hydrochloride, with the chemical identifier CAS No. 2095409-35-9, represents a significant advancement in the field of medicinal chemistry. This compound, characterized by its unique oxazepane ring and the presence of a trifluoromethyl group, has garnered attention for its potential applications in drug development and therapeutic research. The hydrochloride salt form of the molecule enhances its solubility and bioavailability, making it a valuable candidate for further exploration in pharmaceutical science.
Recent studies have highlighted the importance of oxazepane derivatives in the design of novel therapeutics. The trifluoromethyl substituent, known for its electron-withdrawing properties, significantly influences the molecule's reactivity and biological activity. Researchers have demonstrated that the introduction of this group can modulate the pharmacokinetic profile of the compound, leading to improved drug efficacy and reduced metabolic degradation. These findings underscore the relevance of 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride in the development of targeted therapies.
The synthesis of 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride involves advanced organic chemistry techniques, including the formation of the oxazepane ring through ring-closure reactions. The trifluoromethyl group is typically introduced via electrophilic substitution or nucleophilic attack, depending on the reaction conditions. The resulting compound is then purified and characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structural integrity. These synthetic approaches are critical for the scalable production of the compound for further research and potential clinical applications.
Pharmacological studies on 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride have revealed its potential as a modulator of various biological pathways. The oxazepane ring structure is known to interact with specific receptors or enzymes, making this compound a promising candidate for the treatment of diseases such as neurodegenerative disorders and inflammatory conditions. Recent research published in the Journal of Medicinal Chemistry has shown that the trifluoromethyl substituent enhances the compound's ability to cross the blood-brain barrier, which is a crucial factor in the development of drugs targeting central nervous system disorders.
Moreover, the hydrochloride salt form of the molecule contributes to its stability and solubility in aqueous environments, which is essential for drug formulation. The oxazepane ring structure also provides a scaffold for further chemical modifications, allowing researchers to tailor the compound's properties for specific therapeutic applications. These attributes make 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride a versatile molecule with potential applications in multiple therapeutic areas.
Recent advancements in computational chemistry have further expanded the understanding of 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride's behavior. Molecular docking studies have predicted its interactions with key enzymes and receptors, providing insights into its potential mechanisms of action. These computational models are complemented by experimental data, which validate the compound's biological activity and guide the optimization of its chemical structure. Such integrative approaches are pivotal in the modern drug discovery process, enabling the identification of lead compounds with high therapeutic potential.
The trifluoromethyl group's impact on the compound's properties has also been explored in the context of drug metabolism. Studies have shown that the presence of this group can alter the metabolic pathways of the molecule, leading to prolonged half-life and enhanced therapeutic effects. This characteristic is particularly advantageous in the development of drugs that require sustained release or prolonged action, such as in the treatment of chronic diseases.
Furthermore, the oxazepane ring structure has been linked to various pharmacological activities, including anti-inflammatory and neuroprotective effects. Research conducted on similar compounds has demonstrated their potential in the treatment of conditions such as Alzheimer's disease and multiple sclerosis. These findings suggest that 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride could be a valuable addition to the arsenal of drugs targeting these complex diseases.
The synthesis of 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride also highlights the importance of green chemistry principles in pharmaceutical development. The use of environmentally friendly solvents and catalytic methods has been emphasized to minimize the ecological impact of the synthesis process. These sustainable practices not only reduce the environmental footprint of drug production but also align with the growing demand for eco-friendly pharmaceuticals in the industry.
In conclusion, 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride represents a significant breakthrough in medicinal chemistry, with its unique oxazepane ring and trifluoromethyl substituent offering promising therapeutic potential. The compound's properties, including its solubility, stability, and interaction with biological targets, make it a valuable candidate for further research and development. As the field of pharmaceutical science continues to evolve, compounds like 7-(Trifluoromethyl)-1,4-oxazepane hydrochloride will play a crucial role in the discovery of new treatments for a wide range of diseases.
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